4-carbamimidoylbenzoic Acid
Overview
Description
4-Carbamimidoylbenzoic acid, also known as 4-carboxybenzamidine, is an organic compound with the chemical formula C8H9N2O2. It is a white solid that exhibits good solubility in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamimidoylbenzoic acid typically involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions. The reaction proceeds as follows:
- Dissolve 4-aminobenzoic acid in a suitable solvent such as water or ethanol.
- Add cyanamide to the solution.
- Adjust the pH of the solution to an acidic range using hydrochloric acid.
- Heat the reaction mixture to facilitate the formation of this compound.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Carbamimidoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Carbamimidoylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a probe in biochemical assays to study enzyme activities.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 4-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-carbamimidoylbenzoic acid.
4-Carboxybenzoic acid: An oxidation product of this compound.
4-Nitrobenzoic acid: A compound with similar structural features but different reactivity.
Uniqueness: this compound is unique due to its carbamimidoyl functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
4-carbamimidoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMDVIDBSGETBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962716 | |
Record name | 4-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42823-72-3 | |
Record name | 4-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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